methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17506866
InChI: InChI=1S/C7H11N3O2/c1-5-6(8)3-10(9-5)4-7(11)12-2/h3H,4,8H2,1-2H3
SMILES:
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol

methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate

CAS No.:

Cat. No.: VC17506866

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate -

Specification

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
IUPAC Name methyl 2-(4-amino-3-methylpyrazol-1-yl)acetate
Standard InChI InChI=1S/C7H11N3O2/c1-5-6(8)3-10(9-5)4-7(11)12-2/h3H,4,8H2,1-2H3
Standard InChI Key LINWTABTUUDLFL-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C=C1N)CC(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

Methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate is defined by the systematic IUPAC name methyl 2-(4-amino-3-methylpyrazol-1-yl)acetate. Its molecular structure (Figure 1) consists of:

  • A pyrazole core with nitrogen atoms at positions 1 and 2.

  • A methyl ester group (-COOCH₃) at position 2.

  • An amino group (-NH₂) at position 4.

  • A methyl substituent (-CH₃) at position 3.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₇H₁₁N₃O₂
Molecular Weight169.18 g/mol
IUPAC NameMethyl 2-(4-amino-3-methylpyrazol-1-yl)acetate
VCIDVC17506866

The ester moiety enhances solubility in organic solvents, while the amino group facilitates hydrogen bonding, critical for interactions with biological targets.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate typically involves multi-step reactions, including:

  • Cyclization: Formation of the pyrazole ring from hydrazine derivatives and β-keto esters.

  • Functionalization: Introduction of the methyl ester and amino groups via alkylation or condensation reactions.

Common reagents include:

  • Potassium permanganate for oxidation.

  • Sodium borohydride for reduction.

  • Halogens or alkyl halides for substitution reactions.

Table 2: Representative Synthetic Conditions

Reaction TypeReagents/ConditionsKey Intermediate
AlkylationMethyl bromoacetate, DMF, 80–100°C4-Amino-3-methylpyrazole
CyclizationHydrazine hydrate, ethanol, refluxβ-Keto ester derivative

Industrial-scale production may employ continuous flow reactors to improve yield and purity.

Target ClassExamplePotential Application
EnzymesCyclooxygenase-2Anti-inflammatory agents
KinasesTyrosine kinaseAnticancer therapies
Microbial proteinsDihydrofolate reductaseAntimicrobial agents

While direct studies on this compound are scarce, analogous pyrazole derivatives demonstrate anticancer, anti-inflammatory, and antimicrobial activities.

Applications in Research and Industry

Pharmaceutical Development

The compound serves as a precursor for:

  • Prodrugs: Ester hydrolysis could release active metabolites targeting inflammatory pathways.

  • Small-molecule inhibitors: Structural modifications may enhance selectivity for kinases involved in cancer progression.

Agrochemical Innovations

Pyrazole derivatives are widely used in pesticides due to their stability and bioactivity. Methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate could be functionalized to develop herbicides with improved environmental profiles.

Comparative Analysis with Related Pyrazole Derivatives

Structural Analogues

Table 4: Structural and Functional Comparisons

CompoundSubstituentsKey Differences
Ethyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetateEthyl ester, 5-methylAltered steric hindrance
Methyl 2-(4-amino-1H-pyrazol-1-yl)acetateNo 3-methyl groupReduced hydrophobic interactions

The 3-methyl group in methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate enhances lipophilicity, potentially improving membrane permeability compared to analogues.

Future Research Directions

Priority Areas

  • Synthetic Optimization: Develop greener protocols using biocatalysts or microwave-assisted synthesis.

  • Biological Screening: Evaluate cytotoxicity, antimicrobial activity, and pharmacokinetics in vitro.

  • Computational Modeling: Predict binding affinities for targets like EGFR or COX-2 using molecular docking.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator